molecular formula C11H14BrNO2 B3164111 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide CAS No. 888030-75-9

4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide

Cat. No.: B3164111
CAS No.: 888030-75-9
M. Wt: 272.14 g/mol
InChI Key: KZFRYNUUHUBMSN-UHFFFAOYSA-N
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Description

4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 4-position, a hydroxymethyl group at the 2-position, and an N-isopropyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide typically involves the bromination of a benzamide precursor followed by the introduction of the hydroxymethyl and N-isopropyl groups. One common method involves the following steps:

    Bromination: The starting benzamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.

    N-Isopropylation: Finally, the hydroxymethylated intermediate is reacted with isopropylamine to introduce the N-isopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst

Major Products:

    Oxidation: 4-Bromo-2-(carboxymethyl)-N-isopropylbenzamide

    Reduction: 2-(Hydroxymethyl)-N-isopropylbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling proteins relevant to the disease or condition being studied.

Comparison with Similar Compounds

    4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the N-isopropylbenzamide moiety.

    2-(Hydroxymethyl)-N-isopropylbenzamide: Similar structure but lacks the bromine atom.

    4-Bromo-N-isopropylbenzamide: Similar structure but lacks the hydroxymethyl group.

Uniqueness: 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can impart distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-2-(hydroxymethyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)13-11(15)10-4-3-9(12)5-8(10)6-14/h3-5,7,14H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFRYNUUHUBMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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